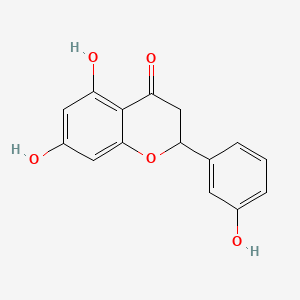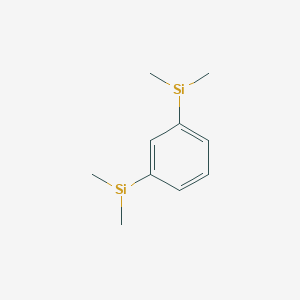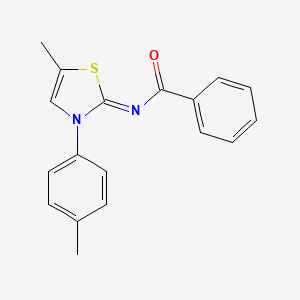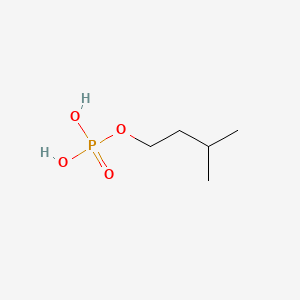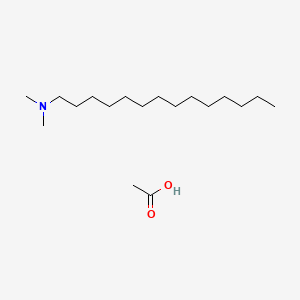
1-Tetradecanamine, N,N-dimethyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyltetradecylammonium acetate is a quaternary ammonium compound with the molecular formula C18H39NO2. It is known for its surfactant properties and is commonly used in various industrial and research applications .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyltetradecylammonium acetate can be synthesized through the quaternization of dimethyltetradecylamine with acetic acid. The reaction typically involves heating the amine with acetic acid under reflux conditions to form the quaternary ammonium salt .
Industrial Production Methods: In industrial settings, the production of dimethyltetradecylammonium acetate involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions: Dimethyltetradecylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or hydroxides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium salts .
科学的研究の応用
Dimethyltetradecylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a surfactant in cell lysis buffers and other biological preparations.
Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.
Industry: It is used in the formulation of detergents, fabric softeners, and other cleaning agents.
作用機序
The mechanism of action of dimethyltetradecylammonium acetate involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
類似化合物との比較
- Dodecyl trimethyl ammonium bromide
- Tetradecyl trimethyl ammonium bromide
- Dioctyl dimethyl ammonium chloride
- Octyldecyl dimethyl ammonium chloride
- Didecyl dimethyl ammonium bromide
Comparison: Dimethyltetradecylammonium acetate is unique due to its specific chain length and acetate counterion, which confer distinct surfactant properties. Compared to similar compounds, it may exhibit different solubility, antimicrobial efficacy, and interaction with biological membranes .
特性
CAS番号 |
24287-35-2 |
|---|---|
分子式 |
C16H35N.C2H4O2 C18H39NO2 |
分子量 |
301.5 g/mol |
IUPAC名 |
acetic acid;N,N-dimethyltetradecan-1-amine |
InChI |
InChI=1S/C16H35N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3;1-2(3)4/h4-16H2,1-3H3;1H3,(H,3,4) |
InChIキー |
WOJPVXQAVGCDIA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN(C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


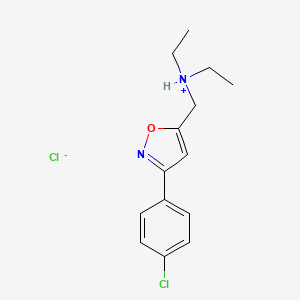

![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
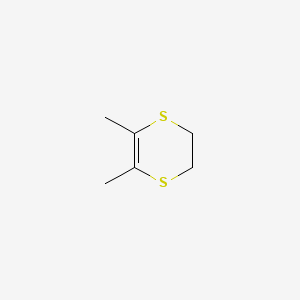
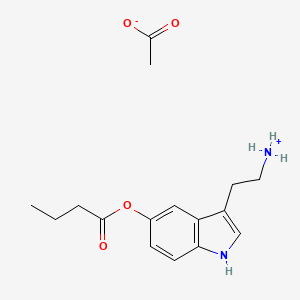
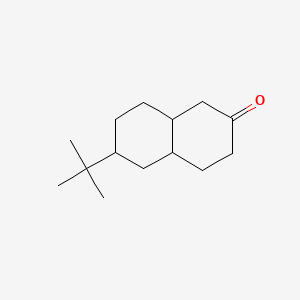
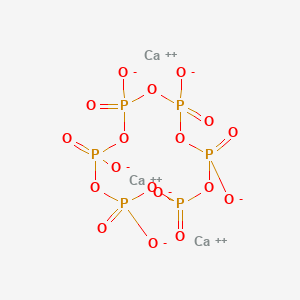
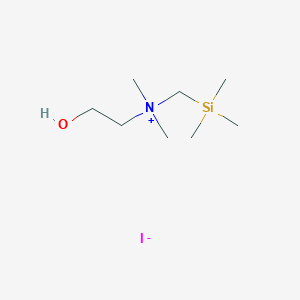
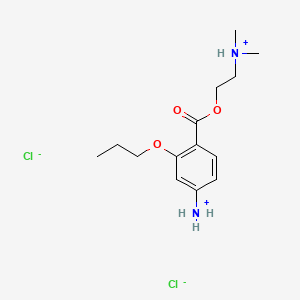
![2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)
